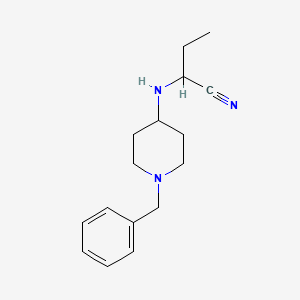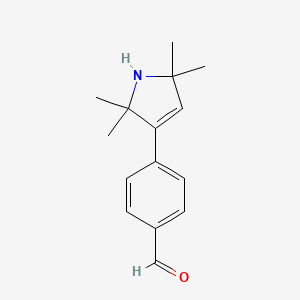
4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde is an organic compound that features a benzaldehyde group attached to a pyrroline ring The pyrroline ring is substituted with four methyl groups, making it a highly sterically hindered molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrroline Ring: The pyrroline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methyl Groups: The four methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Benzaldehyde Group: The benzaldehyde group is introduced via a formylation reaction, often using reagents like dichloromethyl methyl ether (DCM) in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitric acid in sulfuric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzoic acid.
Reduction: 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzyl alcohol.
Substitution: 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)-2-nitrobenzaldehyde, 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)-2-bromobenzaldehyde.
Applications De Recherche Scientifique
4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate): An organosulfur compound used as a nitroxide spin label.
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: A compound with a similar pyrroline ring structure, used in various chemical applications.
Uniqueness
4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde is unique due to its combination of a sterically hindered pyrroline ring and a reactive benzaldehyde group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in scientific research.
Propriétés
Numéro CAS |
791591-59-8 |
|---|---|
Formule moléculaire |
C15H19NO |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
4-(2,2,5,5-tetramethyl-1H-pyrrol-3-yl)benzaldehyde |
InChI |
InChI=1S/C15H19NO/c1-14(2)9-13(15(3,4)16-14)12-7-5-11(10-17)6-8-12/h5-10,16H,1-4H3 |
Clé InChI |
KMPHQAGLGKOUII-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C(N1)(C)C)C2=CC=C(C=C2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




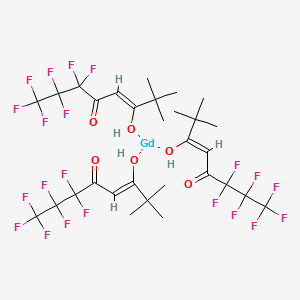

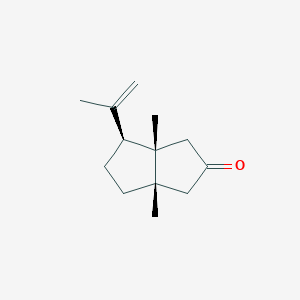
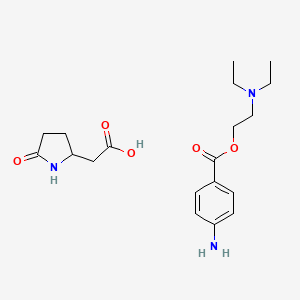
![3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13811030.png)
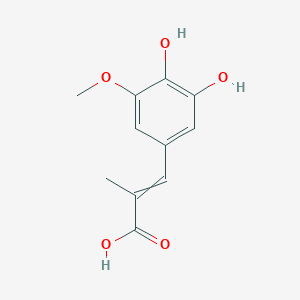

![5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate]](/img/structure/B13811048.png)
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)-](/img/structure/B13811052.png)

